4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-
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Overview
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is a compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, including lung and colon adenocarcinomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process often includes the following steps:
Formation of Acridine Derivative: The initial step involves the synthesis of the acridine core structure.
Carboxylation: The acridine derivative is then carboxylated to form acridinecarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridinecarboxamides .
Scientific Research Applications
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator in studies involving DNA-binding properties.
Biology: Investigated for its effects on cellular processes and its potential as an antitumor agent.
Medicine: Studied in clinical trials for its efficacy against various cancers, including lung and colon adenocarcinomas.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal functioning of DNA and inhibits the enzyme topoisomerase II. This inhibition leads to the prevention of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another topoisomerase inhibitor with similar DNA intercalating properties.
Mitoxantrone: Known for its ability to intercalate into DNA and inhibit topoisomerase II.
Doxorubicin: A widely used chemotherapeutic agent that also intercalates into DNA and inhibits topoisomerase II
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is unique in its high affinity for DNA and its ability to overcome multidrug resistance in cancer cells. Its specific structure allows for effective intercalation and inhibition of topoisomerase II, making it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
106626-75-9 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
InChI Key |
AIBVALGEPRMDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C |
Origin of Product |
United States |
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